N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide
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Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzoic acid with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular signaling and growth processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)propanenitriles
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both benzimidazole and pyrazole moieties in the same molecule enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
825617-70-7 |
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Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-16-10-6-3-7-12(16)19(25)23-15-11-20-24-17(15)18-21-13-8-4-5-9-14(13)22-18/h3-11H,2H2,1H3,(H,20,24)(H,21,22)(H,23,25) |
InChI Key |
BAUBUKQZKQNYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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